molecular formula C22H24O6 B601098 Decitabine Impurity 2 (alpha-Isomer) CAS No. 78185-64-5

Decitabine Impurity 2 (alpha-Isomer)

Cat. No.: B601098
CAS No.: 78185-64-5
M. Wt: 384.4 g/mol
InChI Key: MTMWQYDEGWXCTH-ZCNNSNEGSA-N
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Description

Decitabine Impurity 2 (alpha-Isomer) is an impurity of Decitabine . Decitabine is a drug prevalently utilized in the therapy of myelodysplastic syndromes and acute myeloid leukemia . The molecular formula of Decitabine Impurity 2 (alpha-Isomer) is C22H24O6 and its molecular weight is 384.43 g/mol .


Synthesis Analysis

The synthesis of Decitabine Impurity 2 (alpha-Isomer) involves high-efficiency liquid chromatography of decitabine . The method development and validation of related substances of Decitabine (α- decitabine, α-isomer, methyl 4-chlorobenzoate, β-isomer, O-Acetyl and unknown impurities) in decitabine drug substance and finished dosage forms are carried out using high Performance liquid chromatography .


Molecular Structure Analysis

Decitabine Impurity 2 (alpha-Isomer) is a chemical compound with a molecular formula of C8H12N2O5 and a molecular weight of 220.19 g/mol.


Chemical Reactions Analysis

The method for analyzing decitabine related substances comprises a high-efficiency liquid chromatography of decitabine and injection decitabine . The method development and validation of related substances of Decitabine (α- decitabine, α-isomer, methyl 4-chlorobenzoate, β-isomer, O-Acetyl and unknown impurities) in decitabine drug substance and finished dosage forms are carried out using high Performance liquid chromatography .


Physical and Chemical Properties Analysis

Decitabine Impurity 2 (alpha-Isomer) has a molecular formula of C8H12N2O5 and a molecular weight of 220.19 g/mol. It has a density of 1.90±0.1 g/cm3 (Predicted), a melting point of >174°C (dec.), and a boiling point of 485.8±55.0 °C (Predicted) .

Scientific Research Applications

Gene Expression Regulation

Decitabine, also known as 5-Aza-2′-deoxycytidine, is primarily recognized for its capacity to activate methylated and silenced genes through promoter demethylation. However, it has been identified that promoter demethylation might not be the sole mechanism through which Decitabine impacts gene expression. Research reveals that the regulation of gene expression by Decitabine is highly context-dependent, varying for the same gene under different environmental conditions. This context-dependent regulation may involve DNA methylation, repressive histone modifications, or a combination, potentially explaining the diverse responses in patients undergoing Decitabine therapy (Seelan et al., 2018).

Clinical and Translational Research

Decitabine has shown therapeutic effects in patients with hematologic malignancies. However, the link between its clinical activity and its demethylating activity remains unclear. Research has demonstrated that Decitabine induces global hypomethylation as well as hypomethylation of gene-specific promoters and activation of gene expression. Interestingly, achieving higher degrees of hypomethylation beyond a certain threshold does not correlate with better clinical outcomes. This indicates that mechanisms apart from hypomethylation also play significant roles in Decitabine's antitumor activity (Oki, Aoki, & Issa, 2007).

Myeloid Neoplasms Treatment

Decitabine, metabolized intracellularly into Azacitidine, operates as a hypomethylating agent by inhibiting DNA methyltransferases. This leads to the demethylation of aberrantly methylated promoter regions of genes involved in the pathogenesis of myeloid neoplasms. While it was initially approved for myelodysplastic syndrome treatment, the use of Azacitidine, and consequently Decitabine, in other myeloid neoplasms has significantly risen. Its tolerability and outpatient administration make it a preferable choice for both patients and physicians (El Fakih et al., 2018).

Decitabine Mechanisms and Responses

Decitabine's impact on myelodysplasia and acute myeloid leukemia has been extensively studied, focusing on its ability to revert a methylator phenotype. Initially conceived for hemoglobinopathies to reactivate the synthesis of hemoglobin F (HbF) by demethylation of the hypermethylated γ-globin gene locus, Decitabine's use has expanded to myelodysplastic syndrome (MDS). Studies suggest that the response rate to Decitabine is higher in patients with high-risk cytogenetics compared to those with intermediate-risk cytogenetics. The hypermethylation of specific genes, such as p15INK4b in MDS, is reversed during Decitabine treatment, resulting in the reactivation of these genes. These revelations underscore the intricate mechanisms and variable responses associated with Decitabine treatment (Hackanson et al., 2005).

Safety and Hazards

Decitabine Impurity 2 (alpha-Isomer) is harmful if swallowed and may cause cancer . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Decitabine Impurity 2 (alpha-Isomer) is currently used for laboratory purposes only and not for medicinal, household or other use . It is an impurity that is present in the synthesis of decitabine, which is a drug used in the treatment of various types of cancer. Future research may focus on further understanding its properties and potential applications.

Biochemical Analysis

Biochemical Properties

Decitabine Impurity 2 (alpha-Isomer) is involved in biochemical reactions similar to its parent compound, Decitabine. Decitabine is a nucleoside metabolic inhibitor that integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits .

Cellular Effects

Decitabine Impurity 2 (alpha-Isomer) may have similar cellular effects as Decitabine. Decitabine is known to induce DNA hypomethylation and corresponding alterations in gene expression . It has been shown to have significant effects on various types of cells and cellular processes, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of Decitabine Impurity 2 (alpha-Isomer) is likely to be similar to that of Decitabine. Decitabine is a prodrug that requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2’-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication . Once incorporated into DNA, Decitabine is recognized as a substrate by DNA methyltransferase 1 (DNMT1), leading to its depletion and subsequent DNA hypomethylation .

Temporal Effects in Laboratory Settings

The temporal effects of Decitabine Impurity 2 (alpha-Isomer) in laboratory settings are not well-studied. Studies on Decitabine have shown that its effects can change over time. For instance, resistance to Decitabine and 5-azacytidine can emerge from adaptive responses of the pyrimidine metabolism network .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Decitabine Impurity 2 (alpha-Isomer) in animal models are not available. Decitabine has been studied extensively. The dosage of Decitabine can vary depending on the treatment regimen, with common dosages ranging from 15 mg/m2 IV over 3 hours, repeated every 8 hours for 3 days, to 20 mg/m2 IV over 1 hour, repeated daily for 5 days .

Metabolic Pathways

Decitabine Impurity 2 (alpha-Isomer) is likely to be involved in similar metabolic pathways as Decitabine. Decitabine is metabolized by the pyrimidine metabolism network, which includes enzymes such as deoxycytidine kinase (DCK) and cytidine deaminase (CDA) .

Transport and Distribution

The transport and distribution of Decitabine Impurity 2 (alpha-Isomer) within cells and tissues are not well-studied. Decitabine, the parent compound, is considered a prodrug that requires transport into cells for its activation .

Subcellular Localization

The subcellular localization of Decitabine Impurity 2 (alpha-Isomer) is not well-known. As a nucleoside analogue, Decitabine is likely to be found in the nucleus where it integrates into cellular DNA .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Decitabine Impurity 2 (alpha-Isomer) involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "5-Azacytidine", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Deprotonation of 5-Azacytidine with sodium hydride in anhydrous solvent to form the corresponding anion.", "Step 2: Alkylation of the anion with methyl iodide to form the N-methyl derivative.", "Step 3: Acid hydrolysis of the N-methyl derivative with hydrochloric acid to remove the methyl group and form the intermediate.", "Step 4: Treatment of the intermediate with sodium hydroxide to form the desired Decitabine Impurity 2 (alpha-Isomer).", "Step 5: Isolation of the product by extraction with ethyl acetate, followed by purification using methanol and water." ] }

CAS No.

78185-64-5

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(2R,3S,5S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20-/m0/s1

InChI Key

MTMWQYDEGWXCTH-ZCNNSNEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)OC)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribo-furanoside

Origin of Product

United States

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